PHE-GLY-PHE-GLY

Description

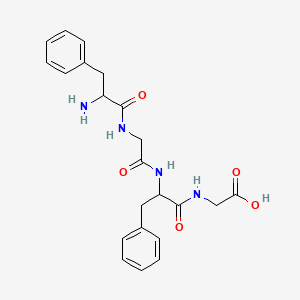

The exact mass of the compound 2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343027. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality PHE-GLY-PHE-GLY suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PHE-GLY-PHE-GLY including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(30)24-13-19(27)26-18(22(31)25-14-20(28)29)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,30)(H,25,31)(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOBNSFUVPLVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70319257 | |

| Record name | Phenylalanylglycylphenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59005-83-3 | |

| Record name | NSC343027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylalanylglycylphenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling & Self-Assembly Mechanics of the Phe-Gly-Phe-Gly (FGFG) Tetrapeptide

[1]

Executive Summary

The tetrapeptide Phe-Gly-Phe-Gly (FGFG) represents a critical model system in supramolecular chemistry and amyloid research.[1] Unlike complex proteins, FGFG offers a minimalist scaffold to study the interplay between aromatic

Part 1: Molecular Architecture & Fundamental Attributes[1]

The physicochemical identity of FGFG is defined by its alternating aromatic-aliphatic sequence. This specific periodicity (

Chemical Identity[1][2]

-

Sequence: H-Phe-Gly-Phe-Gly-OH (N-to-C terminus)[1]

-

IUPAC Name: (2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoic acid[1]

-

Molecular Formula:

[1] -

Molecular Weight: 426.47 g/mol [1]

Quantitative Physicochemical Data

The following parameters are critical for calculating solubility buffers and predicting electrophoretic mobility.

| Property | Value | biological/Experimental Context |

| Monoisotopic Mass | 426.19 Da | Key for Mass Spec (ESI-MS) identification ( |

| Isoelectric Point (pI) | ~5.8 | Theoretical calculation based on terminal |

| Net Charge (pH 7.4) | Neutral (Zwitterionic) | Aggregation propensity is highest near pH 5.5–6.0 (pI).[1] |

| Hydrophobicity (GRAVY) | +1.4 | Highly hydrophobic.[1] Requires organic co-solvents (DMSO, HFIP) for initial solubilization.[1] |

| Solubility | Low in | Soluble in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or DMSO.[1] |

Part 2: Self-Assembly & Supramolecular Mechanics[1][3]

FGFG is distinct from the well-known diphenylalanine (FF) motif.[1] While FF forms nanotubes, the insertion of Glycine spacers in FGFG alters the packing geometry, often favoring extended

The "Extended Chain" Mechanism

Research indicates that unprotected FGFG can adopt a fully extended conformation in the solid state. This is thermodynamically driven by:

-

Intermolecular

-sheet H-bonding: The Glycine residues reduce steric hindrance, allowing the backbone amides to form tight hydrogen bond networks perpendicular to the fiber axis. -

Aromatic Zippers: The Phenylalanine side chains interdigitate (steric zipper), stabilized by T-shaped or parallel-displaced

-

Pathway Logic

The transition from monomer to fibril follows a nucleation-dependent polymerization mechanism.[1]

Figure 1: Nucleation-dependent assembly pathway of FGFG.[1] The critical step is the solvent exchange (e.g., diluting a DMSO stock into water), which triggers the hydrophobic collapse of Phe residues.

Part 3: Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of FGFG

Objective: Synthesize high-purity FGFG without deletion sequences (a common risk with hydrophobic aggregation on-resin).

Protocol:

-

Resin Selection: Use 2-Chlorotrityl Chloride Resin (low loading, ~0.4 mmol/g) to minimize inter-chain aggregation.[1]

-

Coupling Cycles (Fmoc Chemistry):

-

Cleavage:

-

Reagent: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

. -

Duration: 2 hours at room temperature.

-

Precipitation: Dropwise addition of cleavage filtrate into cold Diethyl Ether (

).[1]

-

-

Purification:

Thioflavin T (ThT) Kinetics Assay

Objective: Quantify the rate of amyloid fibril formation.

Protocol:

-

Stock Prep: Dissolve lyophilized FGFG in 100% DMSO to 10 mM (prevents premature aggregation).

-

Assay Buffer: PBS (pH 7.4) containing 20

M Thioflavin T.[1] -

Initiation: Dilute DMSO stock into Assay Buffer to final peptide concentration of 100–500

M (keep DMSO < 5%). -

Measurement:

-

Interpretation: A sigmoidal curve indicates nucleation-dependent polymerization.[1]

Structural Characterization Workflow

Figure 2: Multi-modal characterization workflow. CD spectroscopy confirms the secondary structure, while TEM visualizes the physical architecture.

Part 4: Applications & Stability

Thermodynamic Stability

FGFG assemblies are kinetically trapped but thermodynamically stable.[1]

-

Thermal: Fibrils typically resist denaturation up to

.[1] -

Chemical: Resistant to proteases (e.g., chymotrypsin) when assembled, as the cleavage sites (Phe) are buried within the steric zipper.

Drug Delivery Relevance

The FGFG motif is increasingly used in Hydrogel Drug Depots .

-

Mechanism: The peptide is injected as a liquid solution (monomer); upon contact with physiological ions or pH, it self-assembles into a hydrogel, entrapping the drug payload.

-

Advantage: The "Gly" spacers provide enough flexibility to tune the pore size of the hydrogel, controlling the release rate of small molecules better than the rigid FF motif.

References

-

Balbach, J. J., et al. (2000).

, a seven-residue fragment of the Alzheimer's -

Görbitz, C. H. (2002).[1] "Nanotube formation by hydrophobic dipeptides." Chemistry – A European Journal.[1] Link (Context: Fundamental packing of Phe-containing peptides).[1]

-

Reches, M., & Gazit, E. (2003). "Casting metal nanowires within discrete self-assembled peptide nanotubes."[1] Science. Link (Context: Seminal work on Phe-Phe assembly, serving as the benchmark for FGFG comparison).[1]

-

Tulla-Puche, J., et al. (2002).[1] "A FGFG unprotected tetrapeptide sequence was also found to adopt the C5 structure in the crystal state." Chemical Communications.[1] Link (Context: Primary source for the "fully extended" conformation of FGFG).

-

Makarov, V. A., et al. (2021). "Radiation Crosslinked Smart Peptide Nanoparticles." Nanomaterials. Link (Context: Use of FGFG in nanoparticle synthesis and radiation crosslinking).[1]

molecular weight and isoelectric point of Phe-Gly-Phe-Gly

A Technical Guide to Molecular Weight and Isoelectric Point Determination[1]

Executive Summary

The tetrapeptide Phe-Gly-Phe-Gly (FGFG) represents a critical structural motif in supramolecular chemistry and peptide nanotechnology.[1] Composed of alternating aromatic Phenylalanine (F) and flexible Glycine (G) residues, this sequence is extensively studied for its ability to undergo self-assembly into amyloid-like fibrils and hydrogels via

Precise characterization of its molecular weight (MW) and isoelectric point (pI) is not merely a bureaucratic requirement but a fundamental necessity for predicting solubility, aggregation kinetics, and electrophoretic mobility. This guide provides a rigorous derivation of these properties, contrasting theoretical models with experimental validation protocols.

Molecular Weight Analysis

2.1 Theoretical Calculation

The molecular weight of a peptide is derived from the sum of its constituent amino acid residues, accounting for the loss of water during peptide bond formation.

Sequence: Phenylalanine - Glycine - Phenylalanine - Glycine

Chemical Formula:

| Component | Count | Element Mass (Da) | Subtotal (Da) |

| Carbon (C) | 22 | 12.011 | 264.242 |

| Hydrogen (H) | 26 | 1.008 | 26.208 |

| Nitrogen (N) | 4 | 14.007 | 56.028 |

| Oxygen (O) | 5 | 15.999 | 79.995 |

| Total Average MW | 426.47 g/mol |

Monoisotopic Mass: 426.1903 Da

Note: In high-resolution Mass Spectrometry (HR-MS), the monoisotopic mass (based on

2.2 Experimental Validation: Mass Spectrometry (MS)

For researchers validating synthetic batches, the theoretical mass must be confirmed via ESI-MS (Electrospray Ionization) or MALDI-TOF.[1]

-

Target Ion

: 427.19 Da (Monoisotopic)[1] -

Sodium Adduct

: 449.18 Da[1] -

Potassium Adduct

: 465.16 Da[1]

Common Pitfall: Due to the hydrophobicity of the Phe residues, FGFG may form non-covalent dimers

Figure 1: Standard Mass Spectrometry workflow for peptide validation. Note the critical ionization step where hydrophobic peptides may aggregate.

Isoelectric Point (pI) Dynamics[5]

The isoelectric point (pI) is the pH at which the peptide carries a net zero charge.[3][4][5] For FGFG, the side chains (benzyl groups) are non-ionizable. Therefore, the pI is determined solely by the N-terminal amine and the C-terminal carboxyl group.[1]

3.1 Theoretical Calculation (Henderson-Hasselbalch)[1]

[1]Theoretical pI: ~5.74

3.2 Charge State Distribution

Understanding the charge state at different pH levels is vital for purification strategies (e.g., Ion Exchange Chromatography).

-

pH < 2.34: Net Charge +1 (COOH protonated,

protonated).[6] -

pH 2.34 - 9.13: Zwitterionic (COO- deprotonated,

protonated).[1] Solubility is lowest here. -

pH > 9.13: Net Charge -1 (COO- deprotonated,

neutral).[1]

Figure 2: Charge transition of FGFG across the pH scale.[1] The pI represents the zwitterionic state where electrophoretic mobility is zero.[5]

Applications in Drug Delivery & Self-Assembly[1][9][10][11]

The physicochemical properties of FGFG (MW 426.47, pI 5.74) directly dictate its utility in advanced biomedical applications.[1]

-

Self-Assembly: The alternating hydrophobic (Phe) and hydrophilic-linker (Gly) structure allows FGFG to form

-sheet rich fibrils. This process is pH-dependent; self-assembly is often triggered by adjusting the pH near the pI (5.74) to minimize electrostatic repulsion between chains.[1] -

Hydrogels: FGFG derivatives (e.g., Fmoc-FGFG) form rigid hydrogels used for 3D cell culture.[1] The mechanical stiffness of these gels is correlated with the purity (MW confirmation) and the charge shielding (pI considerations).

-

Biosensors: The specific pI allows for immobilization on charged sensor surfaces (e.g., gold nanoparticles) for detecting enzymatic activity.

Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HR-MS)

Objective: Confirm molecular weight and isotopic distribution.[1]

-

Preparation: Dissolve 0.1 mg of FGFG in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Why: Formic acid ensures protonation (

) for positive mode ESI.[1]

-

-

Filtration: Pass through a 0.22

PTFE filter to remove particulates that could clog the capillary. -

Injection: Direct infusion at 5

/min into a Q-TOF or Orbitrap mass spectrometer.[1] -

Parameters:

-

Capillary Voltage: 3.5 kV[1]

-

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

-

-

Analysis: Scan range 100–1000 m/z. Look for the monoisotopic peak at 427.19 .

Protocol B: Isoelectric Focusing (IEF)

Objective: Experimentally determine pI (validating the theoretical 5.74).

-

Gel Rehydration: Use an IPG (Immobilized pH Gradient) strip with a range of pH 3–10.[1] Rehydrate overnight with rehydration buffer containing 8M Urea and 2% CHAPS.

-

Why: Urea/CHAPS prevents the hydrophobic peptide from aggregating/precipitating before focusing.

-

-

Loading: Load 50

of peptide via cup loading or in-gel rehydration. -

Focusing:

-

Step 1: 250V for 20 min (Desalting).

-

Step 2: Linear ramp to 4000V over 2 hours.

-

Step 3: Hold at 4000V for 10,000 V-hr.

-

-

Staining: Since FGFG is small, standard Coomassie may not work well. Use Silver Stain or specific peptide stains optimized for low MW species.

-

Validation: Compare migration distance against IEF marker proteins.

References

-

PubChem. (2025).[1][7][8][9] Phe-Gly-Gly-Phe Compound Summary. National Library of Medicine. [Link]

-

Isca Biochemicals. (n.d.).[1] Amino Acid pKa and pI Values. [Link]

-

Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of the Phe-Phe motif. Journal of Peptide Science. [Link][1]

Sources

- 1. H-Phe-Gly-Gly-Phe(3-F)-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2 | C61H99FN22O15 | CID 11051525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. diva-portal.org [diva-portal.org]

- 4. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]

- 6. Amino Acids [vanderbilt.edu]

- 7. Phe-Gly-Gly-Phe | C22H26N4O5 | CID 3327925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenylalanyl-phenylalanyl-glycine | C20H23N3O4 | CID 150641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phe-Gly-Gly | C13H17N3O4 | CID 152644 - PubChem [pubchem.ncbi.nlm.nih.gov]

self-assembly mechanisms of Phe-Gly-Phe-Gly into nanotubes

An In-Depth Technical Guide to the Self-Assembly Mechanisms of Aromatic Peptides: The Case of Phe-Gly-Phe-Gly Nanotubes

Abstract

The spontaneous organization of molecules into ordered, functional structures—a process known as self-assembly—is a cornerstone of modern bionanotechnology. Among the most promising building blocks are short peptides, which offer unparalleled precision, biocompatibility, and chemical versatility. This technical guide provides an in-depth exploration of the self-assembly mechanisms of the Phe-Gly-Phe-Gly (FGFG) tetrapeptide, a model system driven by aromatic interactions. We dissect the hierarchy of non-covalent forces, including hydrogen bonding, π-π stacking, and hydrophobic interactions, that cooperatively guide the formation of well-defined nanotubes from monomeric precursors. This document furnishes researchers, scientists, and drug development professionals with both the foundational principles and field-proven experimental protocols for inducing, characterizing, and understanding these remarkable supramolecular structures. By integrating detailed methodologies with mechanistic insights, this guide serves as a comprehensive resource for harnessing the power of peptide self-assembly for applications ranging from drug delivery to tissue engineering.

Core Mechanistic Principles of FGFG Nanotube Formation

The formation of Phe-Gly-Phe-Gly (FGFG) nanotubes is not a random aggregation but a highly orchestrated, hierarchical process governed by a delicate balance of non-covalent interactions.[1] The peptide's sequence, featuring alternating aromatic (Phe) and flexible (Gly) residues, is explicitly designed to promote a specific assembly pathway. The process initiates with individual peptide monomers and progresses through intermediate states to culminate in stable, high-aspect-ratio nanotubes.

The Hierarchy of Self-Assembly: From Monomer to Supramolecular Nanotube

The self-assembly cascade can be visualized as a multi-step process where each stage is dominated by specific intermolecular forces. The overall pathway ensures the formation of ordered, thermodynamically stable nanotubes over amorphous aggregates.

Caption: Hierarchical self-assembly pathway of FGFG peptides into nanotubes.

The Driving Forces: A Synergy of Non-Covalent Interactions

The stability and morphology of the final nanostructure are dictated by the cooperative interplay of several weak, non-covalent forces.[1]

-

Hydrogen Bonding: The Structural Scaffold : Hydrogen bonds are fundamental to the process, primarily forming between the amide backbones of adjacent FGFG peptides.[1][2] This interaction is highly directional and leads to the formation of extended β-sheet-like structures, which act as the flat, ribbon-like precursors (protofilaments) to the nanotubes.[3] The glycine residues provide the necessary conformational flexibility for the peptide backbone to adopt this arrangement.

-

π-π Stacking: The Aromatic Zipper : The aromatic phenyl rings of the phenylalanine residues are the dominant drivers of inter-sheet association. These rings stack on top of each other in a "T-shaped" or parallel-displaced arrangement, creating a strong, cohesive force that zips the β-sheets together.[3][4][5] This π-π stacking is critical for the lamination of the protofilaments and contributes significantly to the remarkable stability of the final nanotube structure.[3]

-

Hydrophobic Collapse : In an aqueous environment, the hydrophobic phenylalanine side chains and parts of the peptide backbone are driven to minimize their contact with water molecules.[6][7] This hydrophobic effect is the initial trigger for aggregation, bringing peptide monomers into close enough proximity for the more specific hydrogen bonding and π-π stacking interactions to take over.[8]

-

Electrostatic Guidance : While FGFG is a neutral peptide at physiological pH, peptides with charged termini (NH3+ and COO−) often utilize electrostatic interactions, such as head-to-tail hydrogen bonds, to guide the initial alignment of monomers and stabilize the growing network.[3][4]

Experimental Workflow: From Induction to Characterization

A robust and reproducible experimental workflow is crucial for studying peptide self-assembly. The process begins with careful sample preparation to ensure a monomeric starting state, followed by triggering the assembly and characterizing the resulting nanostructures using a suite of complementary techniques.

Caption: Standard experimental workflow for FGFG nanotube assembly and characterization.

Protocol: Induction of FGFG Nanotube Self-Assembly

This protocol describes a standard method for inducing the self-assembly of FGFG peptides from a monomeric state. The key is to first dissolve the peptide in a strong organic solvent to break any pre-existing aggregates and then trigger assembly by dilution into an aqueous phase.

-

Peptide Preparation : Ensure the FGFG peptide is of high purity (>95%), as confirmed by HPLC and Mass Spectrometry. Lyophilized peptide powder is the ideal starting material.

-

Stock Solution Preparation : Weigh the lyophilized FGFG peptide and dissolve it in a minimal amount of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to create a high-concentration stock solution (e.g., 50-100 mg/mL).

-

Causality: HFIP is an effective solvent for breaking intermolecular hydrogen bonds, ensuring the peptide is in a monomeric state.[9]

-

-

Vortexing : Vortex the stock solution thoroughly for 2-5 minutes to ensure complete dissolution. The solution should be clear and free of visible particulates.

-

Triggering Self-Assembly : Rapidly inject a specific volume of the peptide stock solution into a larger volume of aqueous buffer (e.g., deionized water, Phosphate-Buffered Saline (PBS) at pH 7.4) to reach the desired final peptide concentration (e.g., 0.5 - 2 mg/mL).

-

Causality: This solvent switch dramatically changes the environment from non-polar to polar, triggering the hydrophobic collapse and initiating the self-assembly cascade.[9]

-

-

Incubation : Allow the solution to incubate at a controlled temperature (e.g., room temperature or 37°C) without agitation for a period ranging from several hours to days (e.g., 24-72 hours).

-

Causality: This quiescent incubation period allows the kinetically controlled assembly process to proceed to thermodynamic equilibrium, favoring the formation of well-ordered nanotubes.

-

Morphological and Structural Characterization

No single technique can fully elucidate the structure. A multi-modal approach is required.

TEM provides direct, high-resolution visualization of the nanotube morphology, allowing for the measurement of length and diameter.

-

Grid Preparation : Place a 200-mesh copper grid coated with a formvar/carbon film on a piece of filter paper.

-

Sample Deposition : Carefully place a 5-10 µL drop of the incubated FGFG nanotube solution onto the grid. Allow it to adsorb for 2-5 minutes.

-

Wicking : Using the edge of a piece of filter paper, carefully wick away the excess liquid from the grid.

-

Staining (Negative Stain) : Immediately apply a 5 µL drop of a negative stain solution (e.g., 2% w/v uranyl acetate or phosphotungstic acid) onto the grid for 30-60 seconds.

-

Causality: The heavy metal stain does not penetrate the peptide structure but pools around it, creating contrast and highlighting the hollow core of the nanotubes.

-

-

Final Wicking & Drying : Wick away the excess stain and allow the grid to air-dry completely before imaging.

-

Imaging : Image the grid using a TEM operating at an accelerating voltage of 80-120 kV.

CD spectroscopy is essential for confirming the formation of β-sheet secondary structures, which are the hallmark of this assembly mechanism.

-

Sample Preparation : Prepare the FGFG nanotube sample at a suitable concentration (typically 0.1-0.2 mg/mL) in a low-salt buffer (e.g., 10 mM phosphate buffer) to minimize interference.

-

Instrument Setup : Use a calibrated CD spectrometer. Set the measurement parameters: wavelength range (190-260 nm), data pitch (0.5-1.0 nm), and scanning speed (50-100 nm/min).

-

Blank Measurement : Record a spectrum of the buffer alone in the same quartz cuvette (path length 0.1 cm) to be used for the sample.

-

Sample Measurement : Record the spectrum of the FGFG sample. Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

-

Data Processing : Subtract the blank spectrum from the sample spectrum. Convert the resulting signal from millidegrees to Mean Residue Ellipticity [θ].

-

Interpretation: A characteristic spectrum with a minimum around 218 nm is indicative of a high β-sheet content, confirming the underlying secondary structure of the assembled nanotubes.[10]

-

Quantitative Analysis and Predictive Modeling

Beyond qualitative observation, quantitative data and computational modeling provide deeper insights into the system.

Quantitative Data Summary

The physical properties of self-assembled nanotubes can be quantified to compare different assembly conditions or peptide analogues.

| Parameter | Typical Value Range | Primary Characterization Technique |

| Nanotube Outer Diameter | 30 - 100 nm | TEM, AFM[7] |

| Nanotube Wall Thickness | 3 - 5 nm | TEM, SAXS[11] |

| Nanotube Length | 0.5 - 10+ µm | TEM, AFM |

| β-sheet Content | > 70% | Circular Dichroism, FTIR |

| Young's Modulus | 10 - 25 GPa | AFM (Nanoindentation)[10] |

The Role of Molecular Dynamics (MD) Simulations

MD simulations are a powerful predictive tool for understanding the self-assembly process at an atomic level, which is often inaccessible through direct experimentation.[12]

-

Elucidating Pathways : Coarse-grained MD simulations can model the spontaneous assembly of hundreds or thousands of peptides, revealing the concentration-dependent pathways and identifying key intermediate structures like vesicles or planar bilayers.[13]

-

Stabilizing Interactions : All-atom MD simulations of pre-formed nanotubes can precisely quantify the contributions of different non-covalent interactions (e.g., hydrogen bonds, T-shaped aromatic stacking) to the overall stability of the structure.[13][14]

-

Predictive Design : By simulating modified peptide sequences, researchers can predict how changes in amino acid composition will affect the propensity to form nanotubes, guiding the rational design of new biomaterials.

Applications in Drug Development and Bionanotechnology

The unique properties of FGFG and similar peptide nanotubes make them highly attractive for biomedical applications.

-

Drug Delivery Vehicles : The hollow core of the nanotubes can be used to encapsulate therapeutic molecules, protecting them from degradation and enabling targeted delivery.[15][16] The high aspect ratio and biocompatibility of peptide nanotubes are advantageous for increasing circulation time and reducing immunogenicity.[17][18]

-

Tissue Engineering Scaffolds : The nanofibrous network formed by these peptides can mimic the native extracellular matrix (ECM), providing a supportive scaffold for cell adhesion, proliferation, and differentiation.[19] The mechanical stiffness of the nanotubes can also influence cell behavior.

-

Biosensors : The peptide surface can be functionalized with recognition elements to create highly sensitive and specific biosensors.[20]

Conclusion

The self-assembly of Phe-Gly-Phe-Gly into nanotubes is a model system that elegantly demonstrates the power of molecular programming. Through a sophisticated interplay of hydrogen bonding, π-π stacking, and hydrophobic forces, simple peptide monomers organize into complex, functional nanostructures. Understanding these core mechanisms, coupled with robust experimental protocols for characterization, empowers scientists to not only study these phenomena but also to rationally design novel peptide-based materials for the next generation of therapeutics and advanced biomaterials.

References

- Customizing the self-assembly of supramolecular peptide nanotubes via hydrophobic interactions - American Chemical Society. (n.d.). American Chemical Society.

-

(PDF) Characterization of Peptide-Based Nanomaterials - ResearchGate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Vauthey, S., Santoso, S., Gong, H., Watson, N., & Zhang, S. (2002). Molecular self-assembly of surfactant-like peptides to form nanotubes and nanovesicles. Proceedings of the National Academy of Sciences, 99(8), 5355-5360. [Link]

- Effect of Water Models on Transmembrane Self-Assembled Cyclic Peptide Nanotubes. (n.d.). Journal of Chemical Information and Modeling.

- Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simulations. (2011). Biophysical Journal.

-

Narayanan, T., Rüter, A., & Olsson, U. (2021). Multiscale Structural Elucidation of Peptide Nanotubes by X-Ray Scattering Methods. Frontiers in Bioengineering and Biotechnology, 9, 654339. [Link]

-

Investigating the Impact of hydrophobic polymer segments on the self-assembly behavior of supramolecular cyclic peptide systems. (2023). ScienceOpen. Retrieved February 21, 2026, from [Link]

-

Self-assembly and structural characterization of Hyp-Phe-Phe a Chemical... - ResearchGate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Castillo, R. V., & Reyes, M. B. (2023). Hydrogen-Bond-Driven Peptide Nanotube Formation: A DFT Study. MDPI. [Link]

- The physical properties of supramolecular peptide assemblies: from building block association to technological applications - RSC Publishing. (2014). RSC Publishing.

-

CHAPTER 2: Characterization of Peptides and Their Assemblies - Books. (2020). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

-

Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC. (2015). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Recent advances in short peptide self-assembly: from rational design to novel applications - The University of Manchester Research Explorer. (n.d.). The University of Manchester. Retrieved February 21, 2026, from [Link]

-

The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - MDPI. (2015). MDPI. Retrieved February 21, 2026, from [Link]

-

Hydrogen-Bond-Driven Peptide Nanotube Formation: A DFT Study - PMC. (2023). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Probing the self-assembly mechanism of diphenylalanine-based peptide nanovesicles and nanotubes - PubMed. (2012). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Full article: Molecular-Level Design Principles and Strategies of Peptide Self-Assembly Nanomaterials: From Sequence Engineering to Functional Applications - Taylor & Francis. (2025). Taylor & Francis Online. Retrieved February 21, 2026, from [Link]

-

Multiscale Simulations of Self-Assembling Peptides: Surface and Core Hydrophobicity Determine Fibril Stability and Amyloid Aggregation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Peptide Self-Assembled Nanocarriers for Cancer Drug Delivery - ACS Publications. (2023). ACS Publications. Retrieved February 21, 2026, from [Link]

-

Carbon Nanotubes: Current Perspectives on Diverse Applications in Targeted Drug Delivery and Therapies - MDPI. (2021). MDPI. Retrieved February 21, 2026, from [Link]

-

Applications of carbon nanotubes in drug delivery - Nanomedicine Lab. (2005). Nanomedicine Lab. Retrieved February 21, 2026, from [Link]

-

A REVIEW ON CARBON NANOTUBES APPLICATIONS IN DRUG DELIVERY SYSTEMS - IJNRD.org. (2023). IJNRD.org. Retrieved February 21, 2026, from [Link]

-

Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes - MDPI. (2022). MDPI. Retrieved February 21, 2026, from [Link]

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. The physical properties of supramolecular peptide assemblies: from building block association to technological applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00164H [pubs.rsc.org]

- 4. Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Customizing the self-assembly of supramolecular peptide nanotubes via hydrophobic interactions - American Chemical Society [acs.digitellinc.com]

- 7. pnas.org [pnas.org]

- 8. scienceopen.com [scienceopen.com]

- 9. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Multiscale Structural Elucidation of Peptide Nanotubes by X-Ray Scattering Methods [frontiersin.org]

- 12. Multiscale Simulations of Self-Assembling Peptides: Surface and Core Hydrophobicity Determine Fibril Stability and Amyloid Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Probing the self-assembly mechanism of diphenylalanine-based peptide nanovesicles and nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. nanomedicinelab.com [nanomedicinelab.com]

- 18. ijnrd.org [ijnrd.org]

- 19. mdpi.com [mdpi.com]

- 20. Hydrogen-Bond-Driven Peptide Nanotube Formation: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of Phe-Gly-Phe-Gly (FGFG) Beta-Sheets: A Technical Analysis

This technical guide details the thermodynamic stability of Phe-Gly-Phe-Gly (FGFG)

Executive Summary

The tetrapeptide Phe-Gly-Phe-Gly (FGFG) represents a minimal model for investigating two distinct biophysical phenomena: pathological amyloid fibrillization and the functional "selective phase" hydrogels of the Nuclear Pore Complex (NPC). Its thermodynamic stability is not an intrinsic constant of a single molecule but a collective property defined by the equilibrium between soluble monomers and supramolecular

This guide analyzes the energetic drivers of FGFG self-assembly—principally

Thermodynamic Architecture

The stability of FGFG

The Enthalpic Drivers ( )

-

-

-

Backbone Hydrogen Bonding: The Glycine (Gly) residues provide the necessary conformational flexibility (low steric hindrance) to allow the backbone amides to align perfectly for intermolecular hydrogen bonding, forming the classic cross-

spine.

The Entropic Component ( )

-

Hydrophobic Effect (

): The aggregation of FGFG is entropically driven by the release of ordered water molecules surrounding the hydrophobic Phe side chains. This is the dominant force at higher temperatures. -

Conformational Entropy (

): The peptide loses significant freedom of motion upon locking into the fibril lattice. For short peptides like FGFG, this penalty is lower than for full-length proteins, facilitating rapid assembly.

The "Velcro" Model vs. Amyloid

In the context of FG-nucleoporins, FGFG motifs form a reversible hydrogel (the "Velcro" model). The thermodynamic stability here is tuned to be marginal —strong enough to exclude inert macromolecules but weak enough to be competitively disrupted by Nuclear Transport Receptors (NTRs). In contrast, pure FGFG peptides in isolation often traverse a higher energy barrier to form irreversible, highly stable amyloid fibrils.

Experimental Protocols for Stability Assessment

To quantify the thermodynamic stability of FGFG

Protocol A: Determination of CAC via Pyrene Fluorescence

-

Objective: Determine the concentration at which FGFG monomers spontaneously populate the aggregate phase (

). -

Principle: Pyrene's fluorescence emission spectrum changes ratio (

) upon partitioning into the hydrophobic core of peptide aggregates.

Workflow:

-

Preparation: Dissolve lyophilized FGFG in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to monomerize. Evaporate HFIP and re-dissolve in PBS (pH 7.4).

-

Dilution Series: Prepare serial dilutions of FGFG from

to -

Probe Addition: Add Pyrene (final conc.

) to all samples. Incubate for 2 hours at 25°C. -

Measurement: Excite at 335 nm; record emission at 373 nm (

) and 384 nm ( -

Analysis: Plot

vs. log[FGFG]. The inflection point is the CAC.-

Calculation:

-

Protocol B: Kinetic Stability via Thioflavin T (ThT) Assays

-

Objective: Measure the nucleation barrier (Lag Time,

) and growth rate ( -

Self-Validation: The presence of a sigmoidal curve confirms a nucleated polymerization mechanism.

Workflow:

-

Sample: Prepare

FGFG in phosphate buffer. -

Reporter: Add

ThT. -

Condition: Load into a 96-well plate (black, clear bottom). Seal to prevent evaporation.

-

Kinetics: Monitor fluorescence (Ex: 440 nm, Em: 480 nm) every 5 mins for 24-48 hours at 37°C with intermittent shaking.

-

Data Fit: Fit data to the Boltzmann sigmoidal equation:

Quantitative Data Synthesis

The following table synthesizes thermodynamic parameters for FGFG and related phenylalanine-based motifs. Note that values are concentration-dependent.

| Parameter | Phe-Gly-Phe-Gly (FGFG) | Phe-Phe (FF) Dipeptide | Biological Context |

| Assembly Morphology | Twisted Nanotubes / Fibrils | Nanotubes | Amyloid / Hydrogel |

| Critical Aggregation Conc.[1] (CAC) | ~1.0 - 5.0 mM | ~1.0 mM | High local conc. in NPC |

| Dominant Interaction | Intermolecular | Hydrophobic "Velcro" | |

| Thermal Stability ( | > 60°C (Assembly dependent) | Dissociates > 50°C | Reversible |

| Lag Time ( | Hours (Nucleation dependent) | Minutes (Rapid) | N/A (in vivo chaperoned) |

Note: FGFG requires a higher concentration to assemble compared to FF due to the entropic penalty of the flexible Glycine spacers, but the resulting

Visualizing the Stability Landscape

Diagram 1: Thermodynamic Cycle of FGFG Assembly

This diagram illustrates the energy landscape, distinguishing between the metastable "Hydrogel" state (functional) and the "Amyloid" state (pathological/stable).

Caption: Thermodynamic cycle showing the bifurcation between reversible hydrogel formation (functional) and irreversible amyloid fibrillization (pathological).

Diagram 2: Experimental Logic Flow

A decision tree for researchers characterizing unknown peptide variants based on FGFG.

Caption: Step-by-step experimental workflow for categorizing the thermodynamic stability profile of FGFG-derived peptides.

References

-

Schmidt, H. B., & Görlich, D. (2015). Nup98 FG domains from diverse species spontaneously phase-separate into particles with nuclear pore-like permselectivity. eLife. Source:[Link]

-

Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new class of nanomaterials.[1] Chemical Society Reviews. Source:[Link]

-

Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science. Source:[Link]

-

Krishnan, R., et al. (2012). Thermodynamics of amyloid fibril formation from chemical depolymerization. RSC Advances. Source:[Link]

-

Frey, S., & Görlich, D. (2007). A saturated FG-repeat hydrogel can reproduce the permeability properties of nuclear pore complexes. Cell. Source:[Link]

Sources

role of pi-pi stacking in Phe-Gly-Phe-Gly hydrogel formation

The Molecular Architect: - Stacking in FGFG Hydrogel Formation[1][2]

Executive Summary

The self-assembly of ultrashort peptides into supramolecular hydrogels represents a paradigm shift in biomaterials. Among these, the tetrapeptide Phe-Gly-Phe-Gly (FGFG) serves as a critical model system. Unlike the rigid diphenylalanine (FF) motif, FGFG introduces glycine spacers that modulate steric freedom, altering the kinetics and topology of assembly.

This technical guide deconstructs the role of

The Mechanistic Core: Cooperative Assembly

To control FGFG gelation, one must understand the hierarchy of forces. The formation of the hydrogel is not a random aggregation but a cooperative "zipper" mechanism.

The Role of - Stacking (The Driver)

In the FGFG sequence, the Phenylalanine (F) side chains possess aromatic benzyl rings. These rings do not stack like simple coins; they adopt a T-shaped or parallel-displaced geometry to minimize electrostatic repulsion between the

-

Function:

- -

Energetics: Each

-

The Role of Glycine (The Spacer)

Glycine (G) lacks a side chain, offering unique rotational freedom (

-

Steric Relief: In FGFG, the glycine residues act as hinges, allowing the bulky phenylalanine rings to orient optimally for stacking without steric clash.

-

Beta-Sheet Propagation: The backbone amides participate in intermolecular hydrogen bonding, locking the stacked assemblies into long-range

-sheet fibrils.

The Assembly Pathway

The transition from monomer to hydrogel follows a nucleation-elongation model.

Caption: The hierarchical self-assembly pathway of FGFG, driven by aromatic stacking and stabilized by hydrogen bonding.

Experimental Validation: Proving the Mechanism

Trust in the mechanism requires rigorous spectroscopic validation. The following methods confirm the specific contribution of

| Technique | Observable Signal | Mechanistic Insight |

| Fluorescence Spectroscopy | Red Shift: Peak emission shifts from ~282 nm (monomer) to higher wavelengths (aggregates).[1] | Indicates electronic coupling of phenyl rings ( |

| FTIR | Amide I Band: Sharp peak at ~1630–1640 cm⁻¹. | Confirms antiparallel |

| Circular Dichroism (CD) | Cotton Effect: Transition from random coil to | Verifies chiral supramolecular organization. |

| Thioflavin T (ThT) | Fluorescence Enhancement: Strong emission at ~482 nm. | Detects amyloid-like fibrillar structure typical of stacked peptides. |

Validated Protocol: The Solvent-Switch Method

Direct dissolution of FGFG in water is often difficult due to hydrophobicity. The Solvent-Switch Method is the gold standard for reproducibility, ensuring a homogeneous starting state before triggering assembly.

Reagents

-

Peptide: FGFG (>95% purity, lyophilized).

-

Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or DMSO.

-

Non-Solvent: Ultrapure Water (Milli-Q) or PBS (pH 7.4).

Step-by-Step Methodology

-

Stock Preparation (Disassembly):

-

Dissolve lyophilized FGFG in HFIP to a concentration of 50–100 mg/mL .

-

Why: HFIP is a strong H-bond breaker and

-helix inducer. It ensures all pre-existing aggregates are dissociated, resetting the system to monomeric random coils. -

Tip: Sonicate for 5 minutes to ensure complete dissolution.

-

-

Evaporation (Optional but Recommended):

-

Aliquot the stock solution into reaction vessels.

-

Evaporate HFIP under a stream of nitrogen or in a vacuum desiccator. This leaves a thin peptide film.

-

Alternative: If using DMSO, skip evaporation and proceed directly to dilution (keep DMSO < 5% v/v in final gel).

-

-

Triggering Assembly (The Switch):

-

Rehydrate the film (or dilute DMSO stock) with Ultrapure Water or PBS to the target concentration (typically 5–10 mg/mL or 0.5–1.0 wt% ).

-

Vortex immediately for 10 seconds.

-

-

Maturation:

-

Leave the sample undisturbed at room temperature (25°C).

-

Observation: The solution should turn from transparent to opaque/translucent within minutes to hours, indicating fibril formation and gelation.

-

Workflow Diagram

Caption: The "Solvent-Switch" workflow ensures monomeric starting states for reproducible gelation kinetics.

Troubleshooting & Optimization

Even with a robust protocol, variations occur. Here is how to diagnose issues based on the mechanism.

-

Issue: Precipitation instead of Gelation.

-

Cause: Aggregation kinetics are too fast. The

- -

Fix: Reduce peptide concentration or add a small amount of DMSO (1–2%) to slow down the hydrophobic collapse.

-

-

Issue: Weak Gel / Liquid.

-

Cause: pH is likely too far from the isoelectric point (pI), causing electrostatic repulsion between termini.

-

Fix: Adjust pH to ~5.5–7.0. Screen charge repulsion using 100 mM NaCl.

-

References

-

Gazit, E. (2002). A simple motif for the self-assembly of amyloid fibrils. The FASEB Journal.

-

Adams, D. J., et al. (2018). The influence of the kinetics of self-assembly on the properties of dipeptide hydrogels. Faraday Discussions.

-

Ulijn, R. V., & Smith, A. M. (2008). Designing peptide based nanomaterials. Chemical Society Reviews.[2]

-

Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of supramolecular peptide assemblies: from building block association to technological applications.[3][4][5][6] Chemical Society Reviews.[2]

-

Fleming, S., & Ulijn, R. V. (2014). Design of nanostructures based on aromatic peptide amphiphiles. Chemical Society Reviews.[2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Rational Design of Peptide-based Smart Hydrogels for Therapeutic Applications [frontiersin.org]

- 3. Sequence-dependent gelation kinetics of β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic/inorganic hydrogels by simultaneous self-assembly and mineralization of aromatic short-peptides - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01249E [pubs.rsc.org]

The Biological Significance of the Phe-Gly-Phe-Gly Sequence in Proteolysis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The tetrapeptide sequence Phenylalanine-Glycine-Phenylalanine-Glycine (Phe-Gly-Phe-Gly or FGFG) and its close analogs represent a significant motif in the field of proteolysis, bridging the gap between fundamental biochemical processes and cutting-edge therapeutic applications. While its prevalence in endogenous proteins is a subject of ongoing research, the synthetic GGFG sequence has emerged as a cornerstone in the design of targeted cancer therapies, specifically as a protease-cleavable linker in antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the biological significance of the FGFG sequence, with a primary focus on its role as a substrate for key proteases, its application in drug delivery, and the experimental methodologies used to study its cleavage.

Introduction: The Phe-Gly-Phe-Gly Motif in the Proteolytic Landscape

Proteolysis, the enzymatic breakdown of proteins, is a fundamental biological process that governs a vast array of cellular functions, from protein turnover and activation to signal transduction and tissue remodeling. The specificity of this process is dictated by the recognition of particular amino acid sequences by proteases. The Phe-Gly-Phe-Gly (FGFG) sequence, characterized by its alternating hydrophobic and small, flexible residues, presents a conformation that is amenable to cleavage by several classes of proteases.

While the FGFG sequence itself is a subject of investigation for its natural occurrence, the closely related Gly-Gly-Phe-Gly (GGFG) sequence has been extensively validated as a highly efficient substrate for specific lysosomal proteases. This has led to its widespread adoption in the development of sophisticated drug delivery systems, most notably antibody-drug conjugates (ADCs). In this context, the GGFG sequence acts as a conditionally stable linker, designed to be selectively cleaved in the tumor microenvironment or within the lysosomes of cancer cells, thereby releasing a potent cytotoxic payload.[1][2][3][4]

This guide will delve into the core aspects of FGFG/GGFG-mediated proteolysis, providing researchers and drug development professionals with a comprehensive understanding of its significance and practical applications.

Key Proteases Targeting the Phe-Gly-Phe-Gly Motif

The cleavage of the FGFG/GGFG sequence is primarily attributed to endopeptidases that exhibit a preference for hydrophobic residues at their P2 and P1' positions (according to the Schechter and Berger nomenclature). Among these, the cathepsin family of lysosomal cysteine proteases plays a pivotal role.

Cathepsins: The Lysosomal Workhorses

Cathepsins are a group of proteases predominantly found in lysosomes, where they are responsible for the degradation of proteins. Several cathepsins are overexpressed in the tumor microenvironment, making them attractive targets for cancer-specific drug activation.[2][5]

-

Cathepsin L: This is the principal enzyme responsible for the efficient cleavage of the GGFG sequence.[6] Cathepsin L exhibits a strong preference for hydrophobic residues at the P2 position, such as Phenylalanine, and can accommodate a variety of residues at other positions.[1] The cleavage of the GGFG sequence by Cathepsin L is a critical step in the activation of several successful ADCs.[3][4]

-

Cathepsin B: While also a prominent lysosomal protease, Cathepsin B shows significantly lower activity towards the GGFG sequence compared to Cathepsin L.[6] However, it is a key enzyme in the cleavage of other peptide linkers used in ADCs, such as the Valine-Citrulline (Val-Cit) motif.[2][5] Studies have shown that both Cathepsin B and Cathepsin L can cleave substrates containing the GGFG motif, but they may do so at different positions, leading to the release of different products.[1]

-

Other Cathepsins: Other members of the cathepsin family, such as Cathepsin S and F, may also contribute to the cleavage of peptide linkers in ADCs, although their specific activity towards the GGFG sequence is less well-characterized.[2][5][7]

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in various pathological processes, including cancer metastasis and inflammation. While less studied in the context of FGFG cleavage compared to cathepsins, the substrate specificities of some MMPs suggest they could potentially recognize and cleave this sequence, particularly in the extracellular space.

Biological and Therapeutic Significance

The importance of the FGFG/GGFG sequence in proteolysis is most prominently illustrated in its application in oncology.

A Key Component of Antibody-Drug Conjugates (ADCs)

The GGFG sequence is a validated and widely used protease-cleavable linker in the design of ADCs.[1][3][4][8] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The GGFG linker connects the antibody to the drug and is designed to be stable in systemic circulation, minimizing off-target toxicity.[2][7]

Upon binding to a tumor-specific antigen and internalization into the cancer cell, the ADC is trafficked to the lysosome. The acidic and protease-rich environment of the lysosome, with high concentrations of active Cathepsin L, leads to the cleavage of the GGFG linker and the release of the cytotoxic payload, resulting in targeted cell death.[2][3][5]

The following diagram illustrates the mechanism of action of an ADC with a GGFG linker:

Caption: Mechanism of an ADC with a GGFG cleavable linker.

Potential Roles in Endogenous Protein Processing

While the focus has been on its synthetic applications, the Phe-Gly motif is found in various natural proteins.[9][10][11] The proteolytic processing of proteins containing such sequences by cathepsins or other proteases could have significant biological implications.

-

Fibroblast Growth Factors (FGFs): The name "FGFG" itself suggests a potential link to the Fibroblast Growth Factor family of signaling proteins. While a direct FGFG cleavage site in FGFs is not definitively established, FGFs are known to be processed by various proteases, and this processing can modulate their activity.[12] The co-purification of lysosomal proteases with basic FGF further suggests a potential interaction.

-

Amyloid Precursor Protein (APP): The processing of APP by secretases is a central event in the pathogenesis of Alzheimer's disease. While the canonical cleavage sites are well-defined, the complex proteolytic environment of the cell suggests that other proteases and cleavage sites may play a role. The presence of Phe-Gly-like sequences in or near transmembrane domains could be relevant to aberrant processing events.[3][13][14][15][16][17]

-

Inflammatory Mediators: Proteolytic cleavage is a key mechanism for the activation and regulation of many inflammatory mediators. The potential for proteases involved in inflammation to cleave FGFG-like sequences in cytokines, chemokines, or their receptors is an area for further investigation.[15][18][19][20][21][22][23]

Experimental Methodologies

The study of FGFG sequence cleavage relies on a variety of biochemical and analytical techniques.

Fluorogenic Peptide Cleavage Assays

This is a widely used method for determining the kinetic parameters of protease activity.[2][7] The assay utilizes a synthetic peptide substrate containing the FGFG or GGFG sequence flanked by a fluorophore and a quencher. In the intact peptide, the fluorescence is quenched. Upon cleavage by a protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be monitored in real-time.

Table 1: Components of a Typical Fluorogenic Peptide Cleavage Assay

| Component | Description | Purpose |

| Protease | Purified enzyme (e.g., Cathepsin L) | To catalyze the cleavage of the substrate |

| Substrate | Synthetic peptide with FGFG/GGFG sequence, a fluorophore (e.g., AMC), and a quencher (e.g., Dabcyl) | To be cleaved by the protease, generating a fluorescent signal |

| Assay Buffer | Buffer at the optimal pH for the protease (e.g., acetate buffer, pH 5.5 for Cathepsin L) | To maintain the activity and stability of the enzyme |

| Reducing Agent | (e.g., DTT) | To maintain the active site cysteine of cysteine proteases in a reduced state |

| Inhibitor (optional) | A known inhibitor of the protease | To serve as a control and validate the specificity of the assay |

| Microplate Reader | Instrument capable of measuring fluorescence | To quantify the rate of substrate cleavage |

Step-by-Step Protocol for a Cathepsin L Fluorogenic Cleavage Assay:

-

Prepare Reagents:

-

Reconstitute and dilute the purified Cathepsin L enzyme to the desired working concentration in assay buffer.

-

Prepare a stock solution of the GGFG-containing fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in assay buffer.

-

Prepare the assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 5 mM DTT).

-

-

Set up the Assay Plate:

-

Add the assay buffer to the wells of a 96-well microplate.

-

Add the substrate solution to all wells.

-

For inhibitor control wells, add the specific Cathepsin L inhibitor.

-

Initiate the reaction by adding the diluted Cathepsin L enzyme to the appropriate wells.

-

-

Incubate and Measure Fluorescence:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Monitor the increase in fluorescence over time, taking readings at regular intervals.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.

-

To determine the kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.[24]

-

The following diagram illustrates the workflow for a fluorogenic peptide cleavage assay:

Caption: Workflow for a Fluorogenic Protease Cleavage Assay.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying the products of a cleavage reaction.[9][25][26] This method is particularly useful for confirming the cleavage site and identifying different cleavage products.

General Protocol for HPLC Analysis of Peptide Cleavage:

-

Perform the Cleavage Reaction: Incubate the FGFG-containing peptide with the protease under optimal conditions for a defined period.

-

Quench the Reaction: Stop the reaction by adding a protease inhibitor or by denaturing the enzyme (e.g., with acid).

-

Prepare the Sample for HPLC: Centrifuge the reaction mixture to remove any precipitated protein and filter the supernatant.

-

HPLC Analysis:

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., trifluoroacetic acid - TFA).[25][26]

-

Monitor the elution of peptides using a UV detector (typically at 214 nm or 280 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to the intact peptide and the cleavage products based on their retention times.

-

Quantify the amount of each species by integrating the peak areas.

-

The identity of the cleavage products can be confirmed by collecting the fractions and analyzing them by mass spectrometry.

-

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the detailed characterization of proteolytic cleavage events. It can be used to precisely determine the mass of the cleavage products, thereby identifying the exact cleavage site.[27][28] Techniques such as MALDI-TOF and LC-MS/MS are commonly employed.

Structural Biology and Molecular Modeling

Understanding the structural basis of protease-substrate recognition is crucial for the design of specific inhibitors and substrates.

-

X-ray Crystallography: Determining the crystal structure of a protease in complex with an FGFG-containing inhibitor or substrate analog can provide a detailed atomic-level view of the interactions in the active site.[5][8][29][30][31][32][33]

-

Molecular Modeling and Docking: In the absence of a crystal structure, computational methods such as molecular docking can be used to predict the binding mode of an FGFG peptide within the active site of a protease.[20][32][33][34][35][36]

The following diagram illustrates the key interactions between a substrate and the active site of a protease:

Caption: Schematic of a peptide substrate binding to the active site subsites of a protease.

Future Perspectives and Conclusion

The Phe-Gly-Phe-Gly sequence and its analogs have proven to be of immense value in the field of targeted drug delivery, particularly in the development of ADCs. The selective cleavage of the GGFG linker by Cathepsin L has enabled the creation of highly effective and safer cancer therapies.

Future research in this area will likely focus on several key aspects:

-

Identification of Natural Substrates: A more thorough investigation into the natural occurrence of the FGFG motif in proteins and its role in physiological and pathological processes is warranted. This could unveil new biological pathways and therapeutic targets.

-

Exploring the Role in Other Diseases: The involvement of proteases in a wide range of diseases, including neurodegenerative and inflammatory disorders, suggests that FGFG-mediated proteolysis may have a broader significance beyond cancer.

-

Development of Novel Linkers: While the GGFG linker has been successful, there is ongoing research to develop new peptide linkers with improved stability, cleavage kinetics, and reduced immunogenicity.

-

Advanced Structural and Computational Studies: More detailed structural and computational analyses of the interactions between proteases and FGFG-containing substrates will facilitate the rational design of next-generation inhibitors and activatable therapeutics.

References

-

Choe, Y., Leonetti, F., Greenbaum, D. C., Lecaille, F., Bogyo, M., Brömme, D., Ellman, J. A., & Craik, C. S. (2006). Substrate Profiling of Cysteine Proteases Using a Combinatorial Peptide Library Identifies Functionally Unique Specificities. Journal of Biological Chemistry, 281(18), 12824–12832. [Link]

-

Alves, F. M., Guncar, G., & Turk, D. (2025, December 1). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters. [Link]

-

Story, M. D. (1992). Co-purification of proteases with basic fibroblast growth factor (FGF). Journal of tissue culture methods, 14(3), 173–178. [Link]

-

Fujishima, A., Imai, Y., Nomura, T., Fujisawa, Y., Yamamoto, Y., & Sugawara, T. (1997). The crystal structure of human cathepsin L complexed with E-64. FEBS letters, 407(1), 47–50. [Link]

-

Wei, W., & Ojima, I. (2023, November 16). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1603. [Link]

-

Wei, W., & Ojima, I. (2024, February 2). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Encyclopedia. [Link]

-

Vizovišek, M., Vidmar, R., Van Quickelberghe, E., Impens, F., Andjelković, U., Sobotič, B., Stoka, V., Gevaert, K., Turk, B., & Fonović, M. (2015). Fast profiling of protease specificity reveals similar substrate specificities for cathepsins K, L and S. Proteomics, 15(14), 2495–2499. [Link]

-

Vizovišek, M., Vidmar, R., Van Quickelberghe, E., Impens, F., Andjelković, U., Sobotič, B., Stoka, V., Gevaert, K., Turk, B., & Fonović, M. (2015, July 15). Fast profiling of protease specificity reveals similar substrate specificities for cathepsins K, L and S. Proteomics, 15(14), 2495-9. [Link]

-

Liao, C., Seebeck, F. P., & Mahadevan, J. (2013, May 23). Protein kinase inhibitor design by targeting the Asp-Phe-Gly (DFG) motif: the role of the DFG motif in the design of epidermal growth factor receptor inhibitors. Journal of medicinal chemistry, 56(10), 3889–3903. [Link]

-

Liao, C., Seebeck, F. P., & Mahadevan, J. (2025, August 9). Protein Kinase Inhibitor Design by Targeting the Asp-Phe-Gly (DFG) Motif: The Role of the DFG Motif in the Design of Epidermal Growth Factor Receptor Inhibitors. Request PDF. [Link]

-

Gschwandtner, M., Mildner, M., Mlitz, V., Gruber, F., Eckhart, L., Werfel, T., Gutzmer, R., Elias, P. M., & Tschachler, E. (2021). Inflammatory Mediators Suppress FGFR2 Expression in Human Keratinocytes to Promote Inflammation. International Journal of Molecular Sciences, 22(11), 5894. [Link]

-

Zmudzinski, M., Ullrich, T., Diederich, S., & Weiss, M. S. (2024, April 17). Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors. mediaTUM. [Link]

-

RCSB PDB. (2023, August 2). 8AHV: Crystal structure of human cathepsin L in complex with calpain inhibitor XII. [Link]

-

Kumar, S., & Singh, S. K. (2020, October 15). A protein sequence fitness function for identifying natural and nonnatural proteins. Proteins, 88(10), 1266–1275. [Link]

-

D'Souza, A., Wronowska, W., & D'Souza, R. (2016, March 1). Circulating FGF21 proteolytic processing mediated by fibroblast activation protein. The FEBS journal, 283(5), 903–915. [Link]

-

ResearchGate. (n.d.). Cartoon representation of the crystal structure of human cathepsin L... Retrieved February 22, 2026, from [Link]

-

Yoon, M. C., Phan, V., Podvin, S., Mosier, C., O'Donoghue, A. J., & Hook, V. (2023, July 17). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Subst. eScholarship. [Link]

-

Zhang, X., Ho, M., & Zhou, F. (2020). Cleavage of amyloid precursor protein by an archaeal presenilin homologue PSH. Proceedings of the National Academy of Sciences, 117(23), 12776–12782. [Link]

-

Funamoto, S., & Yamashita, T. (2014, November 27). Molecular mechanism of the intramembrane cleavage of the β-carboxyl terminal fragment of amyloid precursor protein by γ-secretase. Frontiers in Physiology, 5. [Link]

-

Jadhav, A., & Simeonov, A. (2017, November 29). KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L. UNC School of Medicine. [Link]

-

Presta, M., & Rusnati, M. (2009). A pro-inflammatory signature mediates FGF2-induced angiogenesis. Journal of cellular and molecular medicine, 13(8B), 1627–1630. [Link]

-

De, S., & Correll, C. C. (2019). Chasing Tails: Cathepsin-L Improves Structural Analysis of Histones by HX-MS. Journal of the American Society for Mass Spectrometry, 30(11), 2377–2387. [Link]

-

Ferreira, R. S., & Andricopulo, A. D. (2010). Molecular Docking of Cathepsin L Inhibitors in the Binding Site of Papain. Journal of the Brazilian Chemical Society, 21(6), 1054–1063. [Link]

-

ResearchGate. (n.d.). Preferred sites of Cathepsin L and Cathepsin D cleavage. For the IgG1... Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2024, January 10). (PDF) Molecular Docking Studies of Bioactive Constituents of Long Pepper, Ginger, Clove, and Black Pepper to Target the Human Cathepsin L Protease: As a Natural Therapeutic Strategy Against SARS-Cov-2. [Link]

-

Scanlon, D. B., & Finlayson, J. (2004). Prep/Semiprep Separations of Peptides. In M.-I. Aguilar (Ed.), HPLC of Peptides and Proteins (pp. 191–213). Humana Press. [Link]

-

Scholar Hub Universitas Indonesia. (2022, March 25). An in Silico Study of the Cathepsin L Inhibitory Activity of Bioactive Compounds in Stachytarpheta jamaicensis as. [Link]

-

ResearchGate. (2015, October 20). Can someone provide a detailed protocol for sample and solvent preparation for HPLC analysis of peptides?[Link]

-

The Royal Society of Chemistry. (n.d.). Site-Selective Chemical Cleavage of Peptide Bonds Supporting Information. Retrieved February 22, 2026, from [Link]

-

Wei, W., & Ojima, I. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1603. [Link]

-

El Agha, E., & Bellusci, S. (2021). Cross-Talk Between Inflammation and Fibroblast Growth Factor 10 During Organogenesis and Pathogenesis: Lessons Learnt From the Lung and Other Organs. Frontiers in Cell and Developmental Biology, 9, 681342. [Link]

-

IPHASE. (2025, March 28). ADC Performance Mediated by Cathepsin B in DS8201a and GGFG-DxD Systems. [Link]

-

Chen, Y., & Li, J. (2023). Type 2 Diabetes‐Associated Phenylacetylglutamine Induces Deleterious Inflammation Cycle in Myeloid Cells through β2 Adrenergic Receptors and Impedes Wound Healing. Advanced Science, 10(18), 2300109. [Link]

-

Wang, Y., & Wang, X. (2024, November 24). Effects and mechanisms of APP and its cleavage product Aβ in the comorbidity of sarcopenia and Alzheimer's disease. Frontiers in Aging Neuroscience, 16. [Link]

-

Presta, M., & Rusnati, M. (2009, August 15). A pro-inflammatory signature mediates FGF2-induced angiogenesis. Journal of cellular and molecular medicine, 13(8B), 1627–1630. [Link]

-

Gudernatsch, V., Stefańczyk, S. A., & Mirakaj, V. (2020, March 6). Novel Resolution Mediators of Severe Systemic Inflammation. Inflammation and Therapeutics, 9(1), 1–16. [Link]

-

ScienceDaily. (2008, September 17). Key Protein Molecule Linked To Diverse Human Chronic Inflammatory Diseases. [Link]

-

Oakley, H., & Cole, S. L. (2009, September 15). Gamma-secretase-dependent cleavage of amyloid precursor protein regulates osteoblast behavior. Journal of cellular biochemistry, 108(2), 464–473. [Link]

-

Wiederschain, D. (2021). Cellular Mechanisms of FGF-Stimulated Tissue Repair. International Journal of Molecular Sciences, 22(14), 7686. [Link]

-

Gudernatsch, V., Stefańczyk, S. A., & Mirakaj, V. (2020). Novel Resolution Mediators of Severe Systemic Inflammation. Inflammation and Therapeutics, 9(1), 1–16. [Link]

-

Bolduc, D. M., & Wolfe, M. S. (2016, August 30). The amyloid-beta forming tripeptide cleavage mechanism of g-secretase. eLife, 5. [Link]

-

Roy, A., & Zhang, Y. (2012). Inferring Functional Relationships of Proteins from Local Sequence and Spatial Surface Patterns. PLoS ONE, 7(10), e47854. [Link]

-

ResearchGate. (2025, September 19). Kinetic Characterization of Inhibition of Cathepsins L and S by Peptides With Anticancer Potential. [Link]

-

IPHASE. (2025, March 21). ADC Drugs: Concepts of Linker Cleavage and Payload Release. [Link]

-

ResearchGate. (n.d.). Reaction efficiencies (k cat /K m ) of 119 calpain cleavage sites.... Retrieved February 22, 2026, from [Link]

Sources

- 1. Comparative substrate specificity analysis of recombinant human cathepsin V and cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Substrate Specificity of Cysteine Proteases Beyond the S2 Pocket: Mutagenesis and Molecular Dynamics Investigation of Fasciola hepatica Cathepsins L [frontiersin.org]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural proteins: Sources, isolation, characterization and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. iphasebiosci.com [iphasebiosci.com]

- 7. renyi.hu [renyi.hu]

- 8. The crystal structure of human cathepsin L complexed with E-64 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chasing Tails: Cathepsin-L Improves Structural Analysis of Histones by HX-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Co-purification of proteases with basic fibroblast growth factor (FGF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cleavage of amyloid precursor protein by an archaeal presenilin homologue PSH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Molecular mechanism of the intramembrane cleavage of the β-carboxyl terminal fragment of amyloid precursor protein by γ-secretase [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Gamma-secretase-dependent cleavage of amyloid precursor protein regulates osteoblast behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. elifesciences.org [elifesciences.org]

- 18. Inflammatory Mediators Suppress FGFR2 Expression in Human Keratinocytes to Promote Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A pro‐inflammatory signature mediates FGF2‐induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cross-Talk Between Inflammation and Fibroblast Growth Factor 10 During Organogenesis and Pathogenesis: Lessons Learnt From the Lung and Other Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A pro-inflammatory signature mediates FGF2-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. FGF Signaling Promotes Lysosome Biogenesis in Chondrocytes via the Mannose Phosphate Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dovepress.com [dovepress.com]

- 24. escholarship.org [escholarship.org]

- 25. peptide.com [peptide.com]

- 26. researchgate.net [researchgate.net]

- 27. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 28. Fast profiling of protease specificity reveals similar substrate specificities for cathepsins K, L and S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 30. rcsb.org [rcsb.org]

- 31. researchgate.net [researchgate.net]

- 32. med.unc.edu [med.unc.edu]

- 33. Molecular Docking of Cathepsin L Inhibitors in the Binding Site of Papain - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

An In-Depth Technical Guide to the Solubility Profile of Phenylalanyl-glycyl-phenylalanyl-glycine (Phe-Gly-Phe-Gly)

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of a peptide is a critical physicochemical property that dictates its utility in a vast range of applications, from therapeutic drug development to fundamental biochemical research. Poor solubility can impede formulation, reduce bioavailability, and complicate experimental reproducibility. This technical guide provides a comprehensive analysis of the solubility profile of the tetrapeptide Phenylalanyl-glycyl-phenylalanyl-glycine (Phe-Gly-Phe-Gly). We will explore its behavior in both aqueous and organic solvent systems, dissect the key factors influencing its solubility—such as pH, temperature, and solvent polarity—and provide field-proven, step-by-step protocols for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of hydrophobic peptides.

Introduction: The Central Role of Peptide Solubility

The transition of a peptide from a solid, lyophilized state into a solution is the first and often most critical step in its application. For drug development professionals, solubility directly impacts formulation strategies, administration routes, and ultimately, the therapeutic efficacy of a peptide-based drug. For researchers, inaccurate concentration due to poor solubility can invalidate experimental results.[1]

The solubility of a peptide is intrinsically governed by its amino acid sequence.[1][2][3] The interplay between hydrophobic and hydrophilic residues, the overall charge, and the potential for intermolecular interactions like hydrogen bonding dictates how the peptide will interact with a given solvent.[1][4][5]

Physicochemical Properties of Phe-Gly-Phe-Gly

Phe-Gly-Phe-Gly is a tetrapeptide with the sequence Phenylalanine-Glycine-Phenylalanine-Glycine. Its structure is characterized by the presence of two bulky, hydrophobic phenylalanine residues, which constitute 50% of the amino acid composition. This high proportion of hydrophobic residues is the primary determinant of its solubility characteristics.[6][7][8]

-

Molecular Formula: C₂₀H₂₂N₄O₅

-

Molecular Weight: 414.42 g/mol

-

Amino Acid Composition: 50% Hydrophobic (2 x Phenylalanine), 50% Neutral (2 x Glycine)

-

Net Charge at Neutral pH (pH ~7): 0. The peptide has a free N-terminal amine and a free C-terminal carboxylic acid, but no charged side chains. It is therefore considered a neutral peptide.[9]

Given its structure, Phe-Gly-Phe-Gly is predicted to have low solubility in aqueous solutions and higher solubility in organic solvents.[6][8]

Aqueous Solubility Profile

The presence of two phenyl groups makes Phe-Gly-Phe-Gly a decidedly hydrophobic peptide.[7] Peptides with 50% or more hydrophobic residues are generally poorly soluble in aqueous solutions.[6][8] The dominant force limiting its aqueous solubility is the hydrophobic effect, where the nonpolar phenylalanine side chains resist interaction with the polar water molecules, leading to aggregation and precipitation.

Influence of pH

The pH of the solvent is a critical factor that can be manipulated to enhance peptide solubility.[2][5][10] Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net electrical charge.[2] Away from the pI, the peptide acquires a net positive or negative charge, which increases its interaction with polar water molecules and can improve solubility.[2][3]

For Phe-Gly-Phe-Gly, a neutral peptide, the pI is close to neutral pH.

-

In acidic conditions (e.g., pH < 4): The C-terminal carboxyl group is protonated (-COOH), and the N-terminal amino group is protonated (-NH₃⁺), resulting in a net positive charge.

-

In basic conditions (e.g., pH > 9): The N-terminal amino group is deprotonated (-NH₂), and the C-terminal carboxyl group is deprotonated (-COO⁻), resulting in a net negative charge.

Therefore, solubility is expected to be at its minimum around neutral pH and can be slightly increased by moving to either acidic or basic conditions.[11][12] For basic peptides, adding a small amount of acetic acid or formic acid is recommended, while for acidic peptides, ammonium hydroxide or ammonium bicarbonate can be used.[4][6]

Influence of Temperature